bis-tris
Overview
Description
bis-tris is an organic compound belonging to the class of 1,2-aminoalcohols. These compounds contain an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom . This compound is known for its versatile applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-tris typically involves the reaction of 2-amino-2-hydroxymethyl-1,3-propanediol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
bis-tris undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as substituted amines, alcohols, and carboxylic acids .
Scientific Research Applications
bis-tris has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in biochemical and molecular biology experiments.
Biology: The compound is employed in cell culture media to maintain pH stability.
Medicine: It is used in the formulation of pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of bis-tris involves its ability to act as a buffer, maintaining the pH of solutions within a narrow range. This is achieved through its interaction with hydrogen ions, which helps stabilize the pH of the medium. The compound’s molecular targets include enzymes and other proteins that are sensitive to pH changes .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane: Another widely used buffer in biochemical research.
Bis-Tris Propane: A similar compound with buffering capabilities but different pKa values.
Uniqueness
This compound is unique due to its specific buffering range and stability under various experimental conditions. Its dual functional groups (amine and hydroxyl) provide versatility in chemical reactions and applications .
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5/c10-3-1-9(2-4-11)8(5-12,6-13)7-14/h10-14H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVSZAMULFTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)C(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064537 | |
Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, White crystalline powder; [Sigma-Aldrich MSDS] | |
Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |
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Record name | 2,2-Bis(hydroxymethyl)-2,2',2"-nitrilotriethanol | |
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CAS No. |
6976-37-0 | |
Record name | Bistris | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=6976-37-0 | |
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Record name | Bistris | |
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Record name | Bistris | |
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Record name | Bistris | |
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Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |
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Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |
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Record name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
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Record name | 1,3-Propanediol, 2-(bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)- | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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